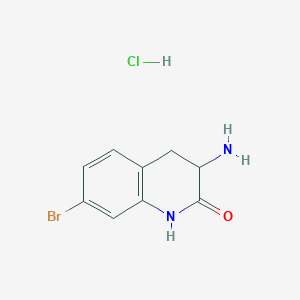
3-Amino-7-bromo-3,4-dihydroquinolin-2(1H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-7-bromo-3,4-dihydroquinolin-2(1H)-one hydrochloride is a chemical compound that has gained significant scientific research interest in recent years. It is a heterocyclic organic compound that contains a quinoline ring system, which has been shown to exhibit a range of interesting biochemical and physiological effects. In
科学的研究の応用
Synthesis and Biological Activity
3-Amino-7-bromo-3,4-dihydroquinolin-2(1H)-one hydrochloride is involved in the synthesis of various biologically active compounds. One study describes the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, which were then subjected to cytotoxic activity screening against various cancer cell lines (Kadrić et al., 2014). Another research demonstrates the synthesis of 3-aminoquinoline-2,4(1H,3H)-diones, which are important intermediates for various amino derivatives (Klásek et al., 2002).
Catalysis and Synthesis Methods
In the field of catalysis, this compound has been used in the synthesis of dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones, showcasing the role of Bronsted acidic ionic liquids in catalysis (Kefayati et al., 2012). A method involving palladium-catalyzed site-selective cross-coupling reactions was also employed to synthesize biologically active quinolin-2(1H)-ones (Wang et al., 2007).
Antimicrobial and Anticancer Applications
Some studies have focused on the antimicrobial and anticancer properties of derivatives of this compound. For instance, a series of 4-amino-7-chloroquinoline derivatives were synthesized, showing promising results against Mycobacterium tuberculosis (Carmo et al., 2011). Additionally, oxazolo and oxazinoquinolinone derivatives were synthesized from the aminoquinoline and screened for their anticancer activity against HepG-2 and MCF-7 cell lines (Talaat et al., 2022).
Photolabile Protecting Group
A study on brominated hydroxyquinoline highlights its use as a photolabile protecting group, showing greater efficiency than other esters, making it useful in biological messenger applications (Fedoryak & Dore, 2002).
Structural and Molecular Studies
This compound has been the subject of various structural and molecular studies. For instance, the synthesis of 3-(N-substituted)-aminoquinolin-2(1H)-ones via palladium-catalyzed C–N bond coupling reaction provides insights into different nucleophiles and reaction conditions (Messaoudi et al., 2007).
特性
IUPAC Name |
3-amino-7-bromo-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O.ClH/c10-6-2-1-5-3-7(11)9(13)12-8(5)4-6;/h1-2,4,7H,3,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYGZJHIWLHSJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1C=CC(=C2)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

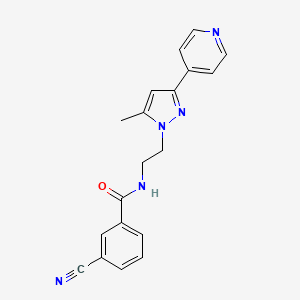

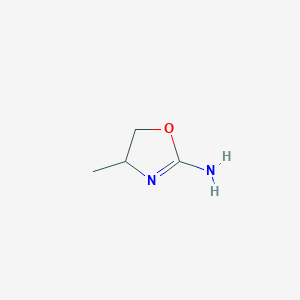
![2-{3-[(4-benzylpiperazin-1-yl)(oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2913747.png)

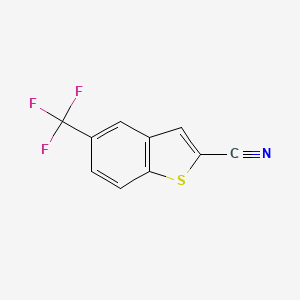
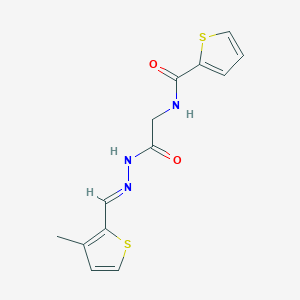
![N'-(4-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2913754.png)
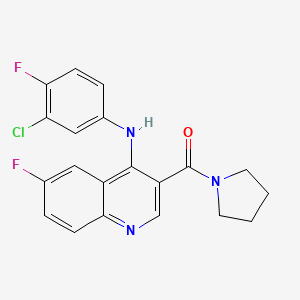
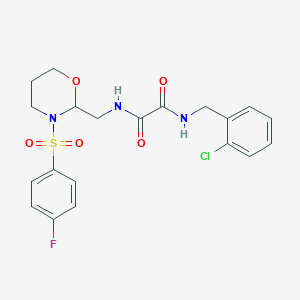

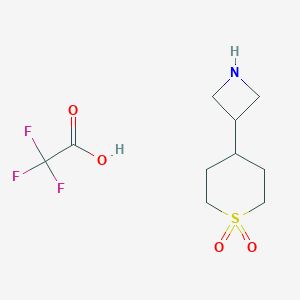
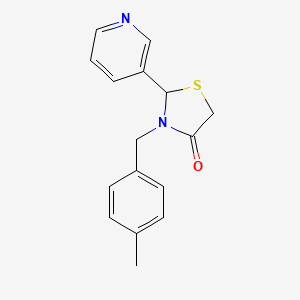
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2913766.png)